molecular formula C9H15N3 B13633559 2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine

2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine

Katalognummer: B13633559
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: UHTXVWCLMQMZFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with ethyl and methyl substituents on the nitrogen atom

Eigenschaften

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine

InChI

InChI=1S/C9H15N3/c1-3-12(2)9-4-5-11-8(6-9)7-10/h4-6H,3,7,10H2,1-2H3

InChI-Schlüssel

UHTXVWCLMQMZFM-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)C1=CC(=NC=C1)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reductive amination of pyridine derivatives. This process typically includes the reaction of a pyridine aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of 2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine may involve continuous flow reactors to enhance efficiency and scalability. The use of catalytic hydrogenation in the presence of metal catalysts like palladium or platinum can facilitate the reduction process, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.